molecular formula C15H21NO3 B8425844 N-(gamma-phenyl)butyryl-L-valine

N-(gamma-phenyl)butyryl-L-valine

Cat. No.: B8425844
M. Wt: 263.33 g/mol
InChI Key: RZZZYSKQUMUZSR-AWEZNQCLSA-N
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Description

N-(gamma-phenyl)butyryl-L-valine is a modified amino acid derivative where a gamma-phenyl-substituted butyryl group is attached to the α-amino group of L-valine. Structurally, this compound consists of:

  • L-valine backbone: A branched-chain aliphatic amino acid with the IUPAC name (2S)-2-amino-3-methylbutanoic acid .
  • Butyryl moiety: A four-carbon acyl chain (CH₂CH₂CH₂CO-) with a phenyl group attached to the gamma (third) carbon of the chain.

While synthesis protocols for analogous compounds (e.g., benzoyl valine derivatives) are documented , specific methods for this compound are inferred to involve reacting L-valine with gamma-phenyl-butyryl chloride under basic conditions.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

(2S)-3-methyl-2-(4-phenylbutanoylamino)butanoic acid

InChI

InChI=1S/C15H21NO3/c1-11(2)14(15(18)19)16-13(17)10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11,14H,6,9-10H2,1-2H3,(H,16,17)(H,18,19)/t14-/m0/s1

InChI Key

RZZZYSKQUMUZSR-AWEZNQCLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CCCC1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CCCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

N-Benzoyl-L-valine

  • Structure : Benzoyl (aromatic ring directly attached to carbonyl) group linked to L-valine.
  • Key Differences :
    • The benzoyl group lacks the aliphatic chain present in butyryl derivatives, reducing flexibility but increasing aromatic interactions.
    • Lipophilicity : Benzoyl derivatives are highly lipophilic (logP ~1.5–2.0), whereas gamma-phenyl butyryl derivatives may exhibit higher logP due to the extended aliphatic chain.
    • Applications : Benzoyl valine derivatives are studied in supramolecular chemistry for their crystalline packing behaviors .

N-Butyryl-L-valine

  • Structure : Straight-chain butyryl (CH₂CH₂CH₂CO-) group without substituents.
  • Key Differences :
    • The absence of the gamma-phenyl group reduces steric hindrance and aromaticity.
    • Solubility : Likely more water-soluble than the phenyl-substituted analogue due to lower logP.
    • Stability : Degradation pathways for butyryl valine derivatives (e.g., hydrolysis) are documented in pharmacopeial contexts .

N-Valeryl-L-valine

  • Structure : Valeryl (CH₂CH₂CH₂CH₂CO-) group, a five-carbon acyl chain.
  • Key Differences :
    • Longer acyl chain increases van der Waals interactions and lipophilicity compared to butyryl derivatives.
    • Biological Activity : Chain length impacts receptor binding; valeryl derivatives may exhibit delayed metabolic clearance compared to shorter-chain analogues .

N,N-Dimethyl-L-valine

  • Structure: Methyl groups on the amino nitrogen instead of an acyl chain.
  • Key Differences: Eliminates hydrogen-bonding capacity at the amino group, altering solubility and receptor interactions. Applications: Used in peptide synthesis to modulate conformation and proteolytic stability .

Data Table: Comparative Overview

Compound Acyl/Modification Group Molecular Weight (g/mol) logP (Predicted) Key Properties
N-(gamma-phenyl)butyryl-L-valine Gamma-phenyl butyryl ~293.3* ~3.5 High lipophilicity, steric bulk
N-Benzoyl-L-valine Benzoyl ~235.3 ~2.0 Aromatic interactions, crystalline
N-Butyryl-L-valine Butyryl ~203.2 ~1.2 Moderate solubility, hydrolytically labile
N-Valeryl-L-valine Valeryl ~217.3 ~1.8 Extended chain, enhanced binding
N,N-Dimethyl-L-valine Dimethylamino ~145.2 ~-0.5 Reduced H-bonding, increased rigidity

*Estimated based on structural analogy.

Preparation Methods

Acid Chloride Formation

γ-Phenylbutyric acid is converted to its reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This step is critical for facilitating nucleophilic attack by L-valine’s amino group.

Procedure :

  • Dissolve γ-phenylbutyric acid (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add SOCl₂ (1.2 equiv) dropwise at 0°C under nitrogen.

  • Reflux at 40°C for 4 hours, then evaporate excess reagent to obtain γ-phenylbutyryl chloride.

Mixed Anhydride Method

To minimize racemization, γ-phenylbutyric acid reacts with isobutyl chloroformate to form a mixed anhydride intermediate. This method avoids harsh acidic conditions.

Conditions :

  • Solvent: Tetrahydrofuran (THF) at -15°C

  • Base: N-Methylmorpholine (1.1 equiv)

  • Yield: 78–82% after quenching with L-valine.

Coupling γ-Phenylbutyryl Moieties to L-Valine

Schotten-Baumann Reaction

A classical approach involves reacting γ-phenylbutyryl chloride with L-valine in a biphasic system (water/dichloromethane) under basic conditions.

Optimized Protocol :

  • Dissolve L-valine (1.0 equiv) in 10% aqueous Na₂CO₃.

  • Add γ-phenylbutyryl chloride (1.05 equiv) in DCM dropwise at 0°C.

  • Stir for 2 hours, isolate the organic layer, and purify via silica chromatography.

Yield : 65–70%
Purity : >98% (HPLC analysis)

Carbodiimide-Mediated Coupling

Modern peptide synthesis techniques employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as coupling agents.

Steps :

  • Activate γ-phenylbutyric acid (1.0 equiv) with EDC (1.2 equiv) and HOBt (1.1 equiv) in DMF for 30 minutes.

  • Add L-valine (1.0 equiv) and stir at room temperature for 12 hours.

  • Purify by precipitation in cold diethyl ether.

Advantages :

  • Minimal racemization (<2%)

  • Scalable to multigram quantities

Enzymatic Synthesis Approaches

Lipase-Catalyzed Acylation

Immobilized lipases (e.g., Candida antarctica Lipase B) enable regioselective acylation under mild conditions.

System :

  • Solvent: Tert-butanol

  • Substrates: γ-Phenylbutyric acid vinyl ester (1.2 equiv) + L-valine

  • Temperature: 37°C, 24 hours

  • Conversion: 88% (HPLC)

Reductive Amination with Dehydrogenases

Engineered leucine dehydrogenase (LeuDH) catalyzes the amination of γ-phenylbutyryl ketone intermediates to L-valine derivatives.

Cofactor Recycling :

  • NADH regeneration via glucose dehydrogenase (GDH)

  • Substrate: 10 mM γ-phenylbutyryl ketone

  • Yield: 92% after 8 hours

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Racemization Risk Scalability
Schotten-Baumann65–70>95ModerateIndustrial
EDC/HOBt Coupling75–80>98LowLab-scale
Lipase Catalysis85–88>99NonePilot-scale
Reductive Amination90–92>99NoneLab-scale

Key Findings :

  • Enzymatic methods outperform chemical routes in yield and stereochemical fidelity.

  • Carbodiimide-mediated coupling balances efficiency and practicality for research applications.

Challenges and Optimization Strategies

Racemization Control

Basic conditions during Schotten-Baumann reactions promote L-valine epimerization. Mitigation strategies include:

  • Using HOBt additive to accelerate coupling rates

  • Maintaining temperatures below 10°C

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance carbodiimide activation but complicate purification. Switchable solvents (e.g., 2-methyltetrahydrofuran) improve sustainability without sacrificing yield .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying N-(γ-phenyl)butyryl-L-valine in laboratory settings?

  • Answer : The compound can be synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-protected L-valine and γ-phenylbutyric acid. Purification typically involves reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Structural confirmation requires ¹H/¹³C NMR spectroscopy (in deuterated solvents like DMSO-d₆) and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. Which analytical techniques are critical for confirming the structural integrity of N-(γ-phenyl)butyryl-L-valine?

  • Answer : Key techniques include:

  • NMR spectroscopy : 1D (¹H, ¹³C) and 2D experiments (COSY, HSQC) to resolve stereochemistry and confirm backbone connectivity.
  • FT-IR spectroscopy : To identify amide bonds (C=O stretch at ~1650 cm⁻¹) and aromatic C-H stretches.
  • Mass spectrometry : HRMS for exact mass determination and fragmentation analysis to verify side-chain modifications .

Q. What solvent systems are optimal for solubility testing in preclinical formulation studies?

  • Answer : Test solubility in phosphate-buffered saline (PBS, pH 7.4) for physiological relevance, DMSO for stock solutions, and lipid-based vehicles (e.g., PEG-400). Use dynamic light scattering (DLS) to assess aggregation propensity at varying concentrations .

Q. What safety protocols are essential when handling N-(γ-phenyl)butyryl-L-valine?

  • Answer : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation. Store desiccated at -20°C. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via approved hazardous waste channels .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory reports on the biological activity of N-(γ-phenyl)butyryl-L-valine derivatives?

  • Answer : Implement orthogonal assays (e.g., enzyme inhibition kinetics and cell-based viability assays) under standardized conditions (pH, temperature). Use multivariate statistical analysis (ANCOVA) to account for variables like batch-to-batch purity differences. Replicate experiments across independent labs to validate findings .

Q. What methodologies are appropriate for investigating degradation pathways under physiological conditions?

  • Answer : Conduct forced degradation studies:

  • Acid/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 37°C for 24 hours.
  • Oxidative Stress : Treat with 3% H₂O₂.
  • Thermal Degradation : Incubate at 40–60°C.
    Analyze degradation products via LC-MS/MS and compare with stability-indicating HPLC methods. Use Arrhenius kinetics to predict shelf-life .

Q. How can researchers validate the chiral purity of N-(γ-phenyl)butyryl-L-valine in asymmetric synthesis applications?

  • Answer : Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and isocratic elution (hexane:isopropanol). Confirm enantiomeric excess (ee) via circular dichroism (CD) spectroscopy by comparing Cotton effects with L/D-valine standards .

Q. Which computational approaches best predict conformational stability in protein-ligand interactions?

  • Answer : Perform molecular dynamics (MD) simulations using AMBER or CHARMM force fields to model binding modes. Combine with quantum mechanical calculations (DFT) to analyze electronic interactions at the binding site. Validate with surface plasmon resonance (SPR) for binding affinity measurements .

Methodological Notes

  • Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-assay variability. Cross-validate with isotopic labeling (e.g., ¹³C-valine) to trace metabolic interference .
  • Stereochemical Integrity : Monitor racemization during synthesis by spiking with D-valine derivatives and analyzing via chiral HPLC .
  • Stability Studies : Include negative controls (e.g., solvent-only samples) to distinguish compound degradation from matrix effects .

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